Leucanicidin

Overview

Description

Synthesis Analysis

The synthesis of leucanicidin involves glycosylation, which is prevalent in nature, with high diversity in both the sugar moieties and the targeted aglycones . The post-polyketide synthase (PKS) tailoring pathway from bafilomycin A1 to leucanicidin in the marine microorganism Streptomyces lohii has been elucidated .Chemical Reactions Analysis

Leucanicidin and endophenasides result from methyl-rhamnosylation by the same tailoring enzymes in Kitasatospora sp. MBT66 . The bafilomycin post-PKS tailoring pathway features an interesting cross-talk between primary and secondary metabolisms for natural product biosynthesis .Physical And Chemical Properties Analysis

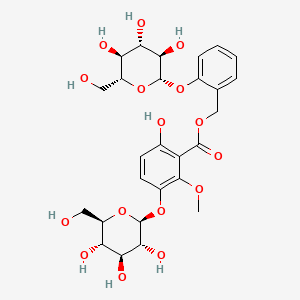

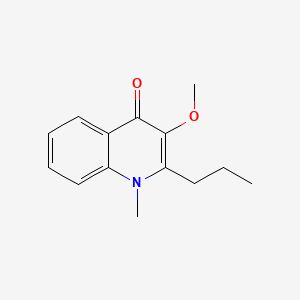

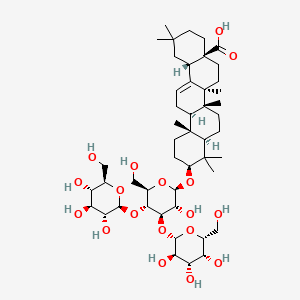

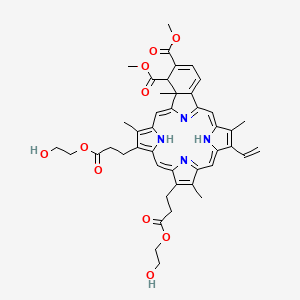

Leucanicidin has a molecular weight of 783.0 g/mol . Its molecular formula is C42H70O13 . The ChemSpider ID of leucanicidin is 68004075 .Scientific Research Applications

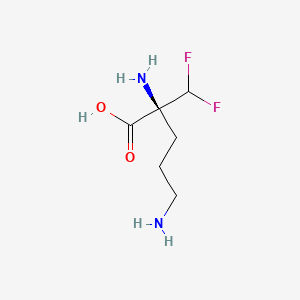

Chemical Structure and Derivation

Leucanicidin, also known as leucaenine or leucaenol, is a compound isolated from Leucaena glauca, a plant known for its diverse applications in the field of agriculture and pharmacology. The empirical formula determined for leucanicidin is C8H10O4N2, identifying it as an α-amino acid featuring a pyridine ring substituted by a hydroxyl group. The compound's derivation involves the action of dimethyl sulphate and alkali, leading to a series of chemical transformations that result in a N-methylhydroxypyridone composition, distinct from known pyridones. Leucanicidin is classified among naturally occurring amino acids due to its structure as a β-[hydroxypyridyl-oxy]-α-aminopropionic acid. This classification is supported by its isolation from Leucaena glauca seeds and the similarity to mimosine, a compound found in Mimosa pudica L. and Leucaena glauca B., suggesting a probable identity between mimosine and leucanicidin (Bickel, 2010).

Biological Activity and Applications

The biological activities of leucanicidin extend to its insecticidal properties, as demonstrated by its significant activity against the common armyworm, Leucania separata. This activity was identified through screening efforts aimed at discovering insect growth regulators, positioning leucanicidin as a novel insecticidal macrolide with potential applications in pest management strategies (Isogai et al., 1984).

Nutritional and Phytochemical Significance

In the context of nutritional and pharmaceutical research, the genus Leucas, to which leucanicidin is related, has been extensively studied for its fatty acid composition and potential health benefits. For instance, Leucas species, including Leucas cephalotes, have been analyzed for their seed fatty acid profiles, revealing significant variations and the presence of unique compounds such as laballenic and phlomic acids. These findings not only highlight the nutritional and pharmaceutical significance of Leucas species but also contribute to chemotaxonomic studies, offering insights into the plant's evolutionary relationships and potential applications in developing pharmaceutical compounds (Choudhary, Sunojkumar, & Mishra, 2017).

Environmental Impact and Agroforestry Applications

Leucanicidin and its source plants play a crucial role in agroforestry systems and environmental management. The use of Leucaena species, for example, in soil-water management and as mulch in agricultural practices, demonstrates the ecological benefits of these plants. Studies on Leucaena leucocephala have shown its effectiveness in conserving soil moisture, enhancing water use efficiency, and increasing crop yields, underscoring the environmental and agricultural value of leucanicidin-containing plants (Sharma et al., 1998).

Safety And Hazards

While specific safety and hazards information for leucanicidin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLYTTUTONVURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 185066 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.